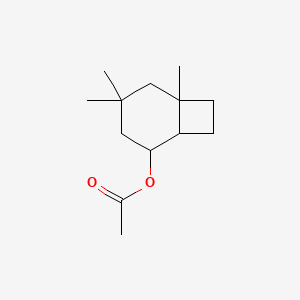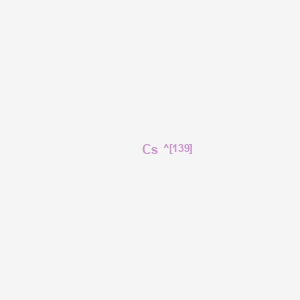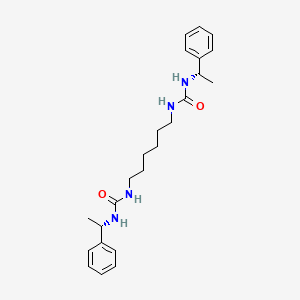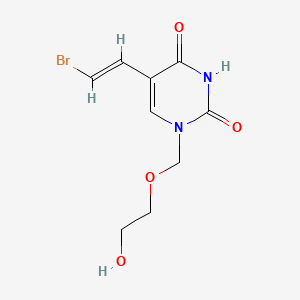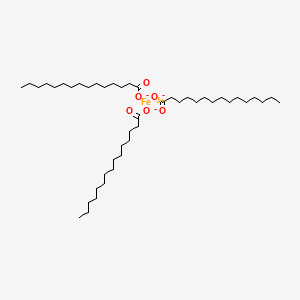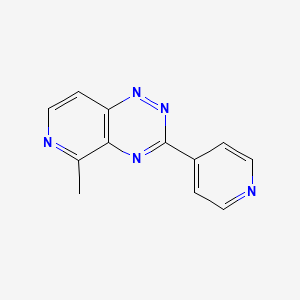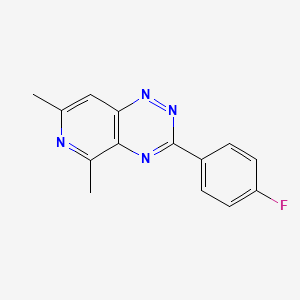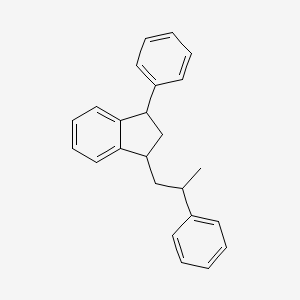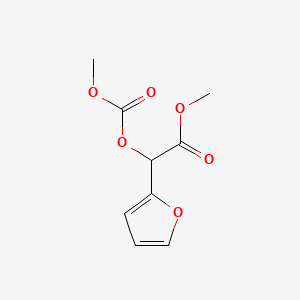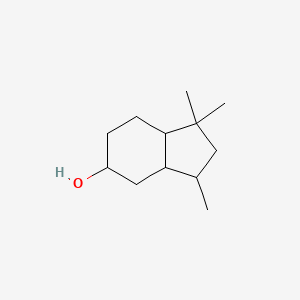
Docosyl (R)-12-hydroxyoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosyl ®-12-hydroxyoleate is a complex organic compound that belongs to the class of fatty acid esters It is derived from docosanol and 12-hydroxyoleic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Docosyl ®-12-hydroxyoleate typically involves the esterification of docosanol with 12-hydroxyoleic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of Docosyl ®-12-hydroxyoleate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, has also been explored for the green synthesis of this compound, offering an environmentally friendly alternative to traditional chemical methods.
Analyse Chemischer Reaktionen
Types of Reactions
Docosyl ®-12-hydroxyoleate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Docosyl ®-12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics and personal care products for its moisturizing properties.
Wirkmechanismus
The mechanism of action of Docosyl ®-12-hydroxyoleate involves its interaction with cell membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and stability. This can affect various cellular processes, including signal transduction and membrane transport. The hydroxyl group of the compound can also participate in hydrogen bonding, further influencing its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.
12-Hydroxyoleic Acid: A monounsaturated fatty acid with a hydroxyl group at the 12th position.
Behenyl Alcohol: Another long-chain fatty alcohol used in cosmetics and personal care products.
Uniqueness
Docosyl ®-12-hydroxyoleate is unique due to its combination of a long aliphatic chain and a hydroxylated fatty acid. This structure imparts both hydrophobic and hydrophilic properties, making it an effective emulsifier and surfactant. Its ability to interact with cell membranes also sets it apart from other similar compounds, providing unique applications in biological and medical research.
Eigenschaften
CAS-Nummer |
93980-71-3 |
|---|---|
Molekularformel |
C40H78O3 |
Molekulargewicht |
607.0 g/mol |
IUPAC-Name |
docosyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C40H78O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-30-34-38-43-40(42)37-33-29-26-23-22-25-28-32-36-39(41)35-31-8-6-4-2/h28,32,39,41H,3-27,29-31,33-38H2,1-2H3/b32-28- |
InChI-Schlüssel |
ZZYZIGHSNONPPV-BLCKFSMSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


